molecular formula C14H21N3O2S B6896048 3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide

3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B6896048
M. Wt: 295.40 g/mol
InChI Key: VWXIDEQMGIQRPP-UHFFFAOYSA-N
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Description

3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrrolidine ring, a thiophene moiety, and a hydroxyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Hydroxylation: The hydroxyl group can be introduced via a selective oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Introduction of various functional groups onto the thiophene ring

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored as a lead molecule for the development of new drugs, particularly those targeting neurological disorders or inflammatory diseases.

    Pharmacology: It can be used to study receptor-ligand interactions, enzyme inhibition, and other pharmacodynamic properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in biochemical assays to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the carboxamide moiety are likely involved in hydrogen bonding and other interactions that stabilize the compound within the active site of its target. The thiophene ring may contribute to the compound’s binding affinity and specificity through π-π interactions and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide
  • 3-hydroxy-N-(5-methylfuran-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide
  • 3-hydroxy-N-(5-methylpyridin-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. The specific arrangement of functional groups in this compound may result in unique pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-hydroxy-N-(5-methylthiophen-2-yl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-10-4-5-13(20-10)15-14(19)17-8-11(12(18)9-17)16-6-2-3-7-16/h4-5,11-12,18H,2-3,6-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXIDEQMGIQRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)NC(=O)N2CC(C(C2)O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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